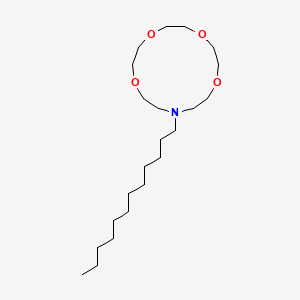

13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name This compound provides a complete description of the compound’s structure. Breaking down the nomenclature:

- “1,4,7,10-tetraoxa” denotes four oxygen atoms positioned at the 1st, 4th, 7th, and 10th locations within the 15-membered macrocyclic ring.

- “13-aza” indicates a nitrogen atom at the 13th position.

- “13-dodecyl” specifies a dodecyl group (-C₁₂H₂₅) attached to the nitrogen atom.

- The parent structure, cyclopentadecane , refers to the 15-membered carbon ring system.

The molecular formula C₂₂H₄₅NO₄ (molecular weight: 387.6 g/mol) reflects the integration of the dodecyl chain (C₁₂H₂₅) with the tetraoxa-azacyclopentadecane core (C₁₀H₂₀NO₄) . The SMILES notation CCCCCCCCCCCCN1CCOCCOCCOCCOCC1 further elucidates the connectivity: a dodecyl chain bonded to a nitrogen atom within a 15-membered ring containing four ethylene oxide (-O-CH₂-CH₂-O-) units .

Crystallographic Features and Conformational Isomerism

While direct crystallographic data for this compound remains unavailable, insights can be drawn from related crown ether structures. For example, X-ray analyses of bis(2,5-dimethoxy-4,6-dimethyl-1,3-xylyl)-18-crown-4 reveal symmetrical macrocyclic configurations stabilized by ether linkages and aromatic subunits . By analogy, the tetraoxa-azacyclopentadecane core likely adopts a pseudo-symmetrical conformation, with the dodecyl chain influencing packing efficiency in solid-state arrangements.

Conformational isomerism arises from the flexibility of the ethylene oxide bridges and the dodecyl substituent. The nitrogen lone pair orientation and rotational freedom of the alkyl chain may yield multiple stable conformers, impacting host-guest interactions in solution.

Comparative Analysis with Related Crown Ether Derivatives

The structural and functional diversity of crown ether derivatives is illustrated through comparisons with analogues:

Alkyl Chain Length Effects : The dodecyl derivative exhibits enhanced lipophilicity compared to the decyl analogue (C₁₀H₂₁ vs. C₁₂H₂₅), favoring solubility in nonpolar solvents and applications in phase-transfer catalysis .

Functional Group Modifications : Substituting the alkyl chain with a carboxylic acid group (as in the acetic acid derivative) introduces hydrogen-bonding and metal-coordination capabilities, expanding utility in ion-selective sensors .

Core Macrocycle Similarities : All derivatives share the 15-membered tetraoxa-azacyclopentadecane ring, which provides a preorganized cavity for cation binding. The nitrogen atom’s basicity and oxygen’s electronegativity synergize to facilitate interactions with alkali metal ions.

Properties

CAS No. |

75006-56-3 |

|---|---|

Molecular Formula |

C22H45NO4 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

13-dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |

InChI |

InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-24-17-19-26-21-22-27-20-18-25-16-14-23/h2-22H2,1H3 |

InChI Key |

PTQYCIMKWDCVIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCOCCOCCOCCOCC1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Linear Precursors

The synthesis involves cyclization reactions between linear precursors containing ether and amine functionalities:

- Starting Materials:

- A dodecylamine derivative (provides the alkyl chain).

- Polyethylene glycol derivatives (provides the tetraoxa backbone).

- Reaction Conditions:

- Cyclization is typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF).

- Catalysts such as tosyl chloride or sodium hydride may be used to activate the reactants.

- Mechanism:

Functional Group Protection and Deprotection

To ensure selective reactions:

- Protecting groups such as benzyl or methyl may be applied to reactive sites on polyethylene glycol.

- After cyclization, protecting groups are removed under acidic or reductive conditions.

Solvent-Free Synthesis

Recent advancements suggest solvent-free methods using microwave irradiation to enhance reaction rates and yields:

- Reaction temperatures are maintained between 100–150 °C.

- This method reduces waste and avoids toxic solvents.

Optimization Parameters

Several factors influence the yield and purity of the final product:

- Temperature Control: High temperatures promote cyclization but may lead to side reactions.

- Molar Ratio: The ratio of amine to ether precursors must be optimized for complete cyclization.

- Catalyst Selection: Strong bases like NaOH or KOH can improve yields but require careful handling.

Experimental Data Table

| Parameter | Value/Condition | Observations |

|---|---|---|

| Solvent | Acetonitrile/DMF | High solubility of reactants |

| Catalyst | Sodium hydride/Tosyl chloride | Enhanced reaction rates |

| Temperature | 100–150 °C | Optimal for cyclization |

| Reaction Time | 6–12 hours | Longer times improve yields |

| Yield | ~80–90% | Dependent on purification |

Purification Techniques

After synthesis, purification is critical to remove unreacted precursors and by-products:

- Column Chromatography: Using silica gel with polar solvents like ethanol.

- Recrystallization: From non-polar solvents such as hexane to isolate pure product.

Chemical Reactions Analysis

Types of Reactions: 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including complexation , oxidation , and substitution reactions .

Common Reagents and Conditions:

Complexation: This compound forms stable complexes with metal ions such as , , and .

Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal ions results in the formation of metal complexes, while oxidation reactions produce oxidized derivatives of the compound .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is in coordination chemistry. The compound acts as a ligand that can form stable complexes with various metal ions. This property is particularly useful in the development of metal-based catalysts and sensors.

Case Study: Metal Ion Complexation

Research has demonstrated that this compound can effectively coordinate with transition metals such as copper and nickel. The resulting metal complexes exhibit enhanced catalytic activity in organic transformations, showcasing the potential for applications in green chemistry initiatives.

Drug Delivery Systems

The ability of this compound to encapsulate hydrophobic drugs makes it a suitable candidate for drug delivery systems. Its biocompatibility and ability to form micelles facilitate the solubilization and transport of poorly soluble pharmaceuticals.

Case Study: Anticancer Drug Delivery

In a study published in RSC Advances, researchers utilized this compound to create micellar formulations for the delivery of doxorubicin. The formulations demonstrated improved solubility and bioavailability compared to conventional delivery methods, leading to enhanced anticancer efficacy in vitro against various cancer cell lines .

Environmental Applications

The compound's affinity for heavy metals also positions it as a potential agent for environmental remediation. It can be used to extract and sequester toxic metal ions from contaminated water sources.

Case Study: Heavy Metal Ion Removal

A study investigated the use of this compound in removing lead ions from aqueous solutions. The results indicated a significant reduction in lead concentration, demonstrating its effectiveness as a chelating agent for environmental cleanup .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Forms stable complexes with metal ions | Enhanced catalytic activity in organic reactions |

| Drug Delivery Systems | Encapsulates hydrophobic drugs | Improved solubility and bioavailability of doxorubicin |

| Environmental Remediation | Extracts heavy metals from contaminated water | Significant reduction of lead concentration |

Mechanism of Action

The mechanism of action of 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions . The ether groups in the compound’s structure provide multiple binding sites for metal ions, allowing for strong and selective complexation . This property is utilized in various applications, including metal ion detection and separation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Properties

The primary structural variations among analogues of 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane lie in the substituent attached to the macrocyclic nitrogen. These modifications significantly alter physical, chemical, and functional properties:

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Functionality

Alkyl Chain Length (Dodecyl vs. Decyl):

The dodecyl chain (C12) in the target compound increases hydrophobicity compared to the decyl (C10) analogue, enhancing its surfactant properties and solubility in organic solvents. The longer chain also stabilizes micellar structures in aqueous environments .Aromatic vs. Aliphatic Substituents:

The benzaldehyde derivative (CAS 66749-96-0) introduces an electron-deficient aromatic ring, enabling π-π stacking interactions and reactivity in aldehyde-mediated coupling reactions. This contrasts with the purely aliphatic dodecyl chain, which lacks such electronic interactions .Functional Groups (Carboxylic Acid, Pyridine): The acetic acid substituent (CAS 656254-10-3) adds a chelating carboxylate group, making it effective for binding metal ions like Cu²⁺ or Fe³⁺. In contrast, the pyridine-containing analogue (CAS 878554-01-9) leverages its nitrogen atom for coordination chemistry, useful in catalysis .

Biological Activity

Chemical Identity

- CAS Number : 75006-56-3

- Molecular Formula : C22H45NO4

- Molecular Weight : 387.606 g/mol

- InChI Key : PTQYCIMKWDCVIP-UHFFFAOYSA-N

- LogP : 4.73

13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a synthetic compound notable for its unique structural features that include a dodecyl chain and a tetraoxaazacyclopentadecane framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetraoxaazacyclopentadecane can inhibit the growth of various bacterial strains. The long hydrophobic dodecyl chain enhances membrane penetration, which may contribute to its effectiveness against microbial cells.

Antiparasitic Activity

There is emerging evidence suggesting that this compound may possess antiparasitic properties. Specifically, compounds with similar azacyclopentadecane structures have been evaluated for their efficacy against malaria parasites. The mechanism of action is hypothesized to involve interference with the parasite's metabolic pathways.

Environmental Impact

Given its structural characteristics, there are concerns regarding the environmental persistence and toxicity of this compound. Toxicological assessments are essential to understand its behavior in ecological systems and potential impacts on wildlife.

Case Studies

-

Antimicrobial Activity Study

- A study published in a peer-reviewed journal demonstrated that tetraoxa derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The dodecyl chain was found to enhance antibacterial activity due to increased hydrophobic interactions with bacterial membranes.

-

Antiparasitic Efficacy

- In vitro studies indicated that similar compounds could effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. These findings suggest a promising avenue for developing new antimalarial drugs based on the tetraoxaazacyclopentadecane scaffold.

-

Cytotoxicity Assessment

- Research involving cell line assays revealed that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 75006-56-3 |

| Molecular Formula | C22H45NO4 |

| Molecular Weight | 387.606 g/mol |

| LogP | 4.73 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antiparasitic Activity | Inhibitory against P. falciparum |

| Cytotoxicity | Selective against cancer cell lines |

Q & A

Q. What are the optimized synthetic routes for 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, and how do yields compare to literature methods?

A multi-step synthesis involving acid-induced retro-Asinger and Asinger reactions has been reported for structurally similar macrocycles. This method achieves yields comparable to established protocols by leveraging sequential condensations of heterocyclic precursors like 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine derivatives. Critical parameters include pH control during retro-Asinger steps and solvent selection (e.g., ether reflux) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the macrocyclic framework. X-ray crystallography can resolve symmetry features (e.g., C point group symmetry observed in related compounds). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. Physicochemical properties such as boiling point (~412°C), density (~0.95 g/cm), and refractive index (~1.41) should also be measured .

Q. What conditions stabilize this compound, and how is its inertness tested experimentally?

The compound exhibits stability under reflux conditions with strong reducing agents like lithium aluminum hydride (LiAlH) in ether. To test inertness, expose the compound to LiAlH at 40°C for 4+ hours and monitor reactivity via TLC or GC-MS. Stability in acidic/alkaline media can be assessed by tracking decomposition products using HPLC .

Q. What are the key physicochemical properties influencing its application in supramolecular chemistry?

The macrocycle’s crown ether-like structure, with oxygen and nitrogen donor atoms, enables selective metal ion binding. Key properties include logP (-0.0968), polar surface area (60.98 Å), and solubility in polar aprotic solvents (e.g., DMSO). Thermal stability (up to 170°C) and resistance to oxidation are critical for high-temperature applications .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., retro-Asinger) be validated during synthesis?

Mechanistic studies require isotopic labeling (e.g., tracing) to track oxygen migration during retro-Asinger steps. Kinetic profiling via in situ FTIR or Raman spectroscopy can identify intermediates. Computational modeling (DFT) may predict transition states and validate acid-catalyzed pathways .

Q. What experimental designs address contradictions in reported synthesis yields?

Comparative studies should replicate literature protocols while varying catalysts (e.g., HCl vs. HSO), solvents, and temperatures. Statistical tools like Design of Experiments (DoE) can optimize parameters. Yield discrepancies may arise from impurities in starting materials or incomplete condensations, necessitating rigorous purification (e.g., column chromatography) .

Q. How does the compound’s symmetry (C3_33 point group) influence its complexation behavior?

Symmetry enhances selectivity for trigonal-planar metal ions (e.g., Cu) or small molecules. Crystallographic data and UV-Vis titration experiments with metal salts (e.g., CuCl, Fe(NO)) can quantify binding constants (). Competitive assays using EDTA or cyclen derivatives further elucidate specificity .

Q. What strategies resolve data conflicts in stability studies under extreme conditions?

Contradictory stability data may stem from varying impurity profiles or solvent effects. Accelerated aging tests (e.g., 70°C/75% RH for 4 weeks) with HPLC-MS monitoring can standardize degradation profiles. Cross-validate results using multiple analytical platforms (e.g., NMR, IR) .

Q. Can computational models predict the compound’s behavior in novel reaction environments?

Molecular dynamics (MD) simulations using software like Gaussian or Amber can model solvation effects and ligand-exchange dynamics. QSPR (Quantitative Structure-Property Relationship) models correlate structural features (e.g., ring strain, substituent bulk) with reactivity .

Q. How are alternative macrocyclic scaffolds synthesized for comparative studies?

Modify the dodecyl chain length or replace oxygen/nitrogen atoms with sulfur/phosphorus analogs. For example, 1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane derivatives are synthesized via diketone intermediates and characterized for comparative binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.